molecular formula C13H16O3 B073642 Ethyl trans-4-ethoxycinnamate CAS No. 1504-69-4

Ethyl trans-4-ethoxycinnamate

Cat. No.: B073642
CAS No.: 1504-69-4
M. Wt: 220.26 g/mol
InChI Key: XFRWZVXVZIQXFI-UHFFFAOYSA-N
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Description

Ethyl trans-4-ethoxycinnamate is an organic compound with the chemical formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the para position of the phenyl ring. This compound is known for its sweet, fragrant odor and is commonly used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans-4-ethoxycinnamate is typically synthesized through an esterification reaction. The process involves the reaction of p-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to reflux to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl p-ethoxycinnamate follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-ethoxycinnamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include ethyl p-hydroxycinnamate, ethyl p-aminocinnamate, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ethyl trans-4-ethoxycinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl p-ethoxycinnamate involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, ethyl p-ethoxycinnamate can reduce inflammation and potentially inhibit tumor growth .

Comparison with Similar Compounds

Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives such as:

    Ethyl p-methoxycinnamate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl cinnamate: Lacks the ethoxy group and is primarily used in the fragrance industry.

    Methyl p-ethoxycinnamate: Similar to ethyl p-ethoxycinnamate but with a methyl group instead of an ethyl group.

The uniqueness of ethyl p-ethoxycinnamate lies in its specific functional groups, which confer distinct chemical properties and biological activities .

Biological Activity

Ethyl trans-4-ethoxycinnamate (EEC) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of EEC, focusing on its anti-inflammatory, antimicrobial, anti-cancer, and other therapeutic potentials, supported by data tables and case studies.

This compound is an ethyl ester derived from trans-4-ethoxycinnamic acid. Its structural formula can be represented as follows:

C11H14O3\text{C}_11\text{H}_{14}\text{O}_3

The compound has a molecular weight of approximately 194.23 g/mol.

1. Anti-inflammatory Activity

EEC exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Table 1: Anti-inflammatory Effects of EEC

StudyMethodologyKey Findings
In vivo rat modelInhibition of granuloma formation and prolonged tail flick time, indicating analgesic effects.
Cytokine inhibition assaySignificant reduction in TNF-α and IL-6 levels.

2. Antimicrobial Activity

EEC demonstrates notable antimicrobial properties against various pathogens. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of EEC

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus333 µg/mL
Escherichia coli111 µg/mL
Candida albicans111 µg/mL

Research indicates that EEC's antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

3. Anticancer Properties

EEC has shown potential in cancer treatment, particularly against breast cancer cell lines such as MCF-7. The compound induces apoptosis in cancer cells while sparing normal cells.

Table 3: Anticancer Activity of EEC

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-725.0Induction of apoptosis via caspase activation
HeLa30.5Inhibition of cell proliferation

Studies suggest that EEC may act by modulating signaling pathways involved in cell survival and death .

4. Other Therapeutic Effects

EEC has also been investigated for its potential in treating conditions such as diabetes and hypertension. Its antioxidant properties contribute to these effects by reducing oxidative stress.

Table 4: Other Biological Activities of EEC

ActivityObserved Effect
AntioxidantScavenging free radicals
Anti-diabeticReduced blood glucose levels
Anti-hypertensiveVasodilation effects

Case Studies

  • Case Study on Anti-Dengue Activity : A recent study highlighted the dual action effects of EEC against dengue virus (DENV-2). The compound significantly reduced viral load and protein synthesis in infected cells, suggesting its potential as a therapeutic agent against viral infections .
  • Study on Cytotoxicity : In vitro studies demonstrated that EEC exhibited high cytotoxicity towards HeLa cells, indicating its potential use in cancer therapy .

Properties

CAS No.

1504-69-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-(4-ethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3

InChI Key

XFRWZVXVZIQXFI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC

Key on ui other cas no.

1504-69-4
75332-46-6

Origin of Product

United States

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